NLRP3 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

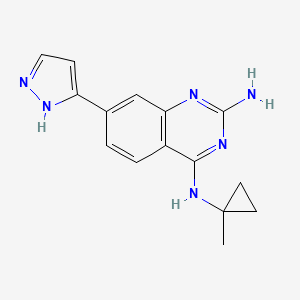

Structure

3D Structure

Properties

Molecular Formula |

C15H16N6 |

|---|---|

Molecular Weight |

280.33 g/mol |

IUPAC Name |

4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C15H16N6/c1-15(5-6-15)20-13-10-3-2-9(11-4-7-17-21-11)8-12(10)18-14(16)19-13/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H3,16,18,19,20) |

InChI Key |

KNPJIDCHCYGPIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3 Agonist 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of NLRP3 agonist 1, a potent and orally bioavailable small molecule activator of the NLRP3 inflammasome. The information presented is intended to support researchers and drug development professionals in the fields of immunology and inflammation.

Introduction to this compound

This compound, also identified as compound 23 in the primary literature, is a novel quinazoline-based compound that activates the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its activation leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1][2] Small molecule agonists of NLRP3 are valuable research tools and have potential therapeutic applications in immuno-oncology by initiating an anti-tumor immune response.[2]

Discovery Workflow

The discovery of this compound followed a structured drug discovery workflow, beginning with a high-throughput screen and progressing through lead optimization to identify a potent and orally bioavailable compound.

Synthesis of this compound

The chemical name for this compound is N4-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)quinazoline-2,4-diamine. The synthesis is a multi-step process.

Synthesis Scheme:

A detailed, step-by-step synthesis protocol is outlined below, based on the supplementary information from the primary discovery publication.

Experimental Protocol: Synthesis of N4-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)quinazoline-2,4-diamine (this compound)

-

Step 1: Synthesis of Intermediate Quinazolinone

-

A mixture of the starting aminobenzamide derivative, an appropriate aldehyde, and sodium metabisulfite is stirred in dimethylformamide (DMF) at 100°C for 5 hours to yield the quinazolin-4(1H)-one intermediate.

-

-

Step 2: Propargylation

-

The quinazolinone intermediate is reacted with propargyl bromide in the presence of potassium carbonate in DMF for 24 hours to afford the 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivative.

-

-

Step 3: Synthesis of 2-chloro-N-phenylacetamide derivative

-

The corresponding aniline is reacted with chloroacetyl chloride in the presence of triethylamine in DMF for 2 hours to yield the 2-chloro-N-phenylacetamide derivative.

-

-

Step 4: Click Reaction

-

A click reaction between the products from Step 2 and Step 3 is performed to introduce the triazole moiety.

-

-

Step 5: Final Amine Substitution

-

The final step involves the substitution with 1-methylcyclopropanamine to yield the target compound, this compound.

-

Note: For detailed reagent quantities, purification methods, and characterization data (NMR, MS), please refer to the supplementary materials of the original publication.

Quantitative Data

The biological activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo assays.

| Parameter | Assay System | Value | Reference |

| In Vitro Activity | |||

| IL-1β Release EC50 | LPS-primed human THP-1 cells | 2.3 µM | |

| Caspase-1 Activation | LPS-primed human THP-1 cells | Induces activation | |

| Caco-2 Permeability (Papp A to B) | Caco-2 cell monolayer | 9.0 x 10-6 cm/s | |

| Caco-2 Efflux Ratio | Caco-2 cell monolayer | 6.9 | |

| In Vivo Pharmacokinetics (Mouse) | |||

| Intravenous (IV) Dose | - | 0.5 mg/kg | |

| Oral (PO) Dose | - | 1 mg/kg | |

| Plasma Clearance (Cl) | - | 120 mL/min/kg | |

| Volume of Distribution (Vss) | - | 4.7 L/kg | |

| Plasma Half-life (t1/2) | - | 0.8 hours | |

| Oral Bioavailability (F) | - | 25% |

Experimental Protocols

The primary assay for characterizing NLRP3 agonist activity is the measurement of IL-1β release from lipopolysaccharide (LPS)-primed human monocytic THP-1 cells.

Protocol: IL-1β Release Assay in LPS-Primed THP-1 Cells

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Differentiate the THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Priming (Signal 1):

-

Wash the differentiated THP-1 cells with fresh, serum-free media.

-

Prime the cells with 0.5-1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

Agonist Treatment (Signal 2):

-

Remove the LPS-containing media and wash the cells.

-

Add fresh media containing various concentrations of this compound (or vehicle control, e.g., DMSO).

-

Incubate for 1-2 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

IL-1β Quantification:

-

Quantify the concentration of mature IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the EC50 value by plotting the IL-1β concentration against the concentration of this compound and fitting the data to a dose-response curve.

-

Signaling Pathway

This compound activates the canonical NLRP3 inflammasome signaling pathway.

References

- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of NLRP3 Agonist Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the activation of the NLRP3 inflammasome by various agonists. It is designed to serve as a comprehensive resource, offering insights into the intricate signaling pathways, quantitative data on agonist potency, and detailed experimental protocols for studying NLRP3 activation.

Core Concepts of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system. Its activation is a critical step in the response to a wide array of microbial and sterile danger signals, culminating in the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and a form of inflammatory cell death known as pyroptosis.

NLRP3 inflammasome activation is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. It is typically triggered by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), through engagement with pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][2][3]

-

Activation (Signal 2): A second, diverse set of stimuli activates the NLRP3 protein itself, leading to the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][2] Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and pyroptosis.

Mechanisms of Action of Key NLRP3 Agonists

While a multitude of stimuli can activate the NLRP3 inflammasome, they are broadly categorized based on the downstream cellular events they trigger. This guide focuses on three well-characterized agonists: ATP, Nigericin, and Monosodium Urate (MSU) crystals. Although structurally and chemically distinct, these agonists converge on a common set of downstream signaling events that lead to NLRP3 activation.

The primary downstream events include:

-

Potassium (K+) Efflux: A decrease in intracellular K+ concentration is considered a common and critical trigger for NLRP3 activation.

-

Calcium (Ca2+) Mobilization: An increase in intracellular Ca2+ levels is also implicated in the activation process.

-

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production: Damaged mitochondria can release ROS and oxidized mitochondrial DNA, which can act as NLRP3 activators.

-

Lysosomal Destabilization: Phagocytosis of particulate matter can lead to lysosomal rupture and the release of cathepsins, which can contribute to NLRP3 activation.

Extracellular ATP

Extracellular ATP, a potent DAMP released from dying or stressed cells, activates the NLRP3 inflammasome primarily through the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.

Signaling Pathway:

-

P2X7R Activation: High concentrations of extracellular ATP bind to and activate the P2X7R on the cell surface.

-

Ion Flux: Activation of P2X7R leads to the formation of a non-selective cation channel, causing a rapid efflux of intracellular potassium (K+).

-

NLRP3 Activation: The resulting decrease in intracellular K+ concentration is a key trigger for the conformational change in NLRP3, leading to its activation and the subsequent assembly of the inflammasome complex.

Caption: Signaling pathway of ATP-induced NLRP3 inflammasome activation.

Nigericin

Nigericin is a microbial toxin and a potassium ionophore that directly facilitates the exchange of K+ for H+ across the plasma membrane, leading to a rapid decrease in intracellular K+ concentration.

Signaling Pathway:

-

K+/H+ Exchange: Nigericin integrates into the cell membrane and acts as an ionophore, directly causing an efflux of intracellular K+ in exchange for H+.

-

NLRP3 Activation: The resulting drop in intracellular K+ concentration is a potent trigger for NLRP3 activation and inflammasome assembly.

Caption: Signaling pathway of Nigericin-induced NLRP3 inflammasome activation.

Monosodium Urate (MSU) Crystals

MSU crystals are endogenous danger signals that form in individuals with hyperuricemia and are the causative agent of gout. Their phagocytosis by immune cells triggers a robust inflammatory response mediated by the NLRP3 inflammasome.

Signaling Pathway:

-

Phagocytosis: MSU crystals are phagocytosed by macrophages.

-

Lysosomal Destabilization: The phagocytosed crystals can lead to the rupture of the phagolysosome, releasing its contents, including cathepsin B, into the cytosol.

-

Multiple Downstream Events: Lysosomal damage, along with other potential mechanisms such as the generation of reactive oxygen species (ROS) and potassium efflux, contributes to the activation of NLRP3.

-

Inflammasome Assembly: Activated NLRP3 nucleates the assembly of the inflammasome complex.

Caption: Signaling pathway of MSU crystal-induced NLRP3 inflammasome activation.

Quantitative Data on NLRP3 Agonist Activity

The potency of NLRP3 agonists can be quantified by determining their half-maximal effective concentration (EC50) for inducing a specific downstream event, such as IL-1β secretion or ASC speck formation. The following table summarizes key quantitative data for the agonists discussed.

| Agonist | Cell Type | Priming Signal | Agonist Concentration / EC50 | Readout | Reference(s) |

| ATP | Human Macrophages | LPS | EC50 ≈ 2 mM | Facilitated Current | |

| Rat P2X7R (Xenopus oocytes) | - | EC50 ≈ 100 µM (divalent cation-free) | Ion Current | ||

| Murine Macrophages | LPS | 5 mM | IL-1β Release | ||

| Nigericin | Human Keratinocytes | - | EC50 = 1.38 ± 0.28 µM | IL-1β Secretion | |

| THP-1 Cells | LPS | 10 µM | ASC Speck Formation, IL-1β Release | ||

| MSU Crystals | THP-1 Cells | LPS | 100 µg/mL (optimal) | Inflammasome Gene Expression, IL-1β Secretion | |

| Murine BMDMs | LPS | 400 µg/mL | IL-1β Secretion | ||

| Human PBMCs | LPS | 50-200 µg/mL | Inflammasome Gene Expression |

Experimental Protocols for Studying NLRP3 Inflammasome Activation

This section provides detailed methodologies for key experiments used to investigate the activation of the NLRP3 inflammasome.

Caption: A general workflow for in vitro analysis of NLRP3 inflammasome activation.

Cell Culture and Priming

-

Cell Lines: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs) from mice are commonly used.

-

THP-1 Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

BMDM Differentiation: Culture murine bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days.

-

-

Priming (Signal 1):

-

Seed differentiated macrophages in 96-well or 12-well plates.

-

Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours in complete culture medium. This upregulates the expression of NLRP3 and pro-IL-1β.

-

Agonist Stimulation (Signal 2)

After priming, replace the medium with serum-free medium (e.g., Opti-MEM) and add the NLRP3 agonist:

-

ATP: 5 mM for 30-60 minutes.

-

Nigericin: 10-20 µM for 1-2 hours.

-

MSU Crystals: 100-500 µg/mL for 6 hours.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of secreted mature IL-1β in the cell culture supernatant.

-

Collect Supernatant: After agonist stimulation, centrifuge the plates to pellet any cells and collect the supernatant.

-

ELISA Procedure: Use a commercially available human or mouse IL-1β ELISA kit and follow the manufacturer's protocol. Briefly:

-

Add standards and samples to a 96-well plate pre-coated with an anti-IL-1β capture antibody.

-

Incubate to allow IL-1β to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody specific for IL-1β.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).

-

Incubate and wash, then add a TMB substrate solution to develop a colorimetric signal.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

-

Caspase-1 Activity Assay

This assay measures the enzymatic activity of cleaved caspase-1 in cell lysates or supernatants.

-

Sample Preparation:

-

Cell Lysate: After collecting the supernatant, lyse the remaining cells with a lysis buffer provided in a commercial caspase-1 activity assay kit.

-

Supernatant: Use the collected supernatant directly.

-

-

Assay Procedure: Use a fluorometric or colorimetric assay kit.

-

Fluorometric: Add a caspase-1 substrate conjugated to a fluorophore (e.g., YVAD-AFC). Cleavage of the substrate by active caspase-1 releases the fluorophore, which can be measured using a fluorometer.

-

Colorimetric: Add a caspase-1 substrate conjugated to a chromophore (e.g., WEHD-pNA). Cleavage releases the chromophore, which can be measured by absorbance.

-

Luminometric: A commercially available assay (Caspase-Glo® 1) uses a luminogenic caspase-1 substrate (Z-WEHD-aminoluciferin) that, when cleaved, releases a substrate for luciferase, generating a luminescent signal.

-

ASC Speck Visualization by Immunofluorescence

This method allows for the direct visualization of inflammasome assembly by detecting the formation of ASC specks.

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate.

-

Priming and Activation: Prime and activate the cells as described above.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Incubate with a primary antibody against ASC overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. ASC specks will appear as a single, bright fluorescent dot within the cytoplasm of activated cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH, a cytosolic enzyme, into the supernatant as an indicator of pyroptotic cell death.

-

Collect Supernatant: After agonist stimulation, collect the cell culture supernatant.

-

Assay Procedure: Use a commercially available LDH cytotoxicity assay kit.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan product.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

-

Western Blot for Cleaved Caspase-1 and GSDMD-N

This technique detects the cleaved, active forms of caspase-1 and Gasdermin D.

-

Sample Preparation:

-

Supernatant: Concentrate proteins from the supernatant using methods like TCA precipitation.

-

Cell Lysate: Lyse the cells in RIPA buffer with protease inhibitors.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies specific for the cleaved p20 subunit of caspase-1 and the N-terminal fragment of GSDMD (GSDMD-N). Also, probe for pro-caspase-1, full-length GSDMD, and a loading control (e.g., β-actin or GAPDH) in the cell lysates.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion

The activation of the NLRP3 inflammasome by a diverse range of agonists is a central event in innate immunity and inflammation. Understanding the intricate molecular mechanisms that govern this process is crucial for the development of novel therapeutic strategies for a wide range of inflammatory diseases. This technical guide provides a foundational resource for researchers, offering a detailed overview of the core signaling pathways, quantitative data for key agonists, and robust experimental protocols to facilitate further investigation into this critical area of immunology.

References

- 1. Frontiers | Monosodium Urate Crystals Activate the Inflammasome in Primary Progressive Multiple Sclerosis [frontiersin.org]

- 2. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]

- 3. Frontiers | Decoy Receptor 3 Inhibits Monosodium Urate-Induced NLRP3 Inflammasome Activation via Reduction of Reactive Oxygen Species Production and Lysosomal Rupture [frontiersin.org]

NLRP3 agonist 1 role in innate immunity

An In-depth Technical Guide on the Role of NLRP3 Agonists in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

The innate immune system serves as the body's first line of defense against invading pathogens and endogenous danger signals. A critical component of this system is a class of intracellular multi-protein complexes known as inflammasomes.[1][2] Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is the most extensively studied due to its association with a wide array of inflammatory diseases, including metabolic disorders, neurodegenerative diseases, and autoimmune conditions.[1][3][4] The NLRP3 inflammasome acts as a cytosolic sensor that responds to a diverse range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation by these agonist signals, the NLRP3 inflammasome orchestrates a potent inflammatory response characterized by the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and the induction of an inflammatory form of programmed cell death called pyroptosis. This guide provides a detailed overview of the mechanisms of NLRP3 activation by its agonists, methods for its study, and its central role in innate immunity.

The NLRP3 Inflammasome: Structure and Assembly

The NLRP3 inflammasome complex is composed of three key protein components:

-

NLRP3: The sensor protein, which contains a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD).

-

ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that links NLRP3 to pro-caspase-1. It contains both a PYD and a caspase activation and recruitment domain (CARD).

-

Pro-Caspase-1: The inactive zymogen of the effector enzyme caspase-1.

Upon sensing an activation signal, NLRP3 oligomerizes. Its PYD domain then interacts with the PYD domain of the adaptor protein ASC. ASC, in turn, recruits pro-caspase-1 via CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity. This proximity induces the autocatalytic cleavage and activation of caspase-1, which then processes its downstream targets.

Mechanism of NLRP3 Activation: The Two-Signal Model

The canonical activation of the NLRP3 inflammasome is a tightly regulated process that requires two distinct signals.

Signal 1 (Priming): The priming signal is typically initiated by PAMPs, such as lipopolysaccharide (LPS), binding to Toll-like receptors (TLRs), or by endogenous cytokines like tumor necrosis factor (TNF). This engagement activates the nuclear factor-κB (NF-κB) transcription factor, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β, which are expressed at low levels in resting cells. Priming also induces post-translational modifications of the NLRP3 protein that license it for subsequent activation.

Signal 2 (Activation): The second signal is provided by a wide range of structurally diverse NLRP3 agonists. These agonists do not bind directly to NLRP3 but instead trigger a common set of downstream cellular stress signals. Key activating events include:

-

Potassium (K+) Efflux: A decrease in intracellular K+ concentration is a common trigger for NLRP3 activation and is considered a critical, unifying event for most agonists. Agonists like the pore-forming toxin nigericin and extracellular ATP (acting via the P2X7 receptor) induce a robust efflux of potassium ions.

-

Reactive Oxygen Species (ROS) Production: Many NLRP3 agonists lead to the generation of ROS, particularly from the mitochondria (mtROS).

-

Lysosomal Destabilization: Particulate or crystalline agonists like silica, asbestos, and monosodium urate (MSU) crystals are phagocytosed by macrophages, leading to lysosomal swelling and rupture. This releases lysosomal contents, including cathepsin B, into the cytosol, triggering NLRP3 activation.

-

Calcium (Ca2+) Mobilization: NLRP3 activation is often associated with an increase in cytosolic Ca2+ concentration, which can lead to mitochondrial calcium overload and subsequent mtROS production.

These cellular stress signals are thought to induce a conformational change in the NLRP3 protein, leading to its oligomerization and the assembly of the full inflammasome complex.

Downstream Consequences of NLRP3 Activation

The assembly of the active NLRP3 inflammasome and subsequent activation of caspase-1 have two major consequences:

-

Cytokine Maturation: Active caspase-1 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms (IL-1β and IL-18). These potent cytokines are then secreted from the cell, where they recruit and activate other immune cells, propagating the inflammatory response.

-

Pyroptosis: Active caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores. These pores disrupt the cell's osmotic potential, leading to cell swelling, lysis, and the release of intracellular contents, including the mature cytokines. This inflammatory form of cell death is known as pyroptosis.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Quantitative Data on NLRP3 Agonist Activity

The activation of the NLRP3 inflammasome can be quantified by measuring its key outputs. The tables below summarize representative quantitative data from published studies, demonstrating the effects of common NLRP3 agonists on primary macrophages and human monocytic cell lines.

Table 1: IL-1β Release in Mouse Bone Marrow-Derived Macrophages (BMDMs)

| Agonist | Priming (Signal 1) | Agonist Concentration | Treatment Time | IL-1β Release (pg/mL) | Reference |

| Nigericin | LPS (1 µg/mL, 4h) | 5 µM | 1 hour | ~1500-2500 | |

| LPS (1 µg/mL, 4h) | 10 µM | 1 hour | ~2000-3000 | ||

| LPS (1 µg/mL, 4h) | 20 µM | 1 hour | ~2500-3500 | ||

| ATP | LPS (0.5 µg/mL, 3h) | 5 mM | 45 minutes | ~1000-2000 | |

| MSU Crystals | LPS (0.25 µg/mL, 3h) | 250 µg/mL | 6 hours | ~500-1500 |

Table 2: Pyroptosis (LDH Release) in Differentiated THP-1 Cells

| Agonist | Priming (Signal 1) | Agonist Concentration | Treatment Time | LDH Release (% of Max) | Reference |

| Nigericin | LPS (1 µg/mL, 3h) | 10 µM | 1 hour | ~60-80% | |

| Imiquimod | LPS (1 µg/mL, 4h) | 100 µM | 2 hours | ~40-60% |

Note: The exact values can vary significantly between experiments depending on cell passage number, reagent sources, and specific assay conditions.

Key Experimental Protocols

Studying the activation of the NLRP3 inflammasome involves a series of well-established cellular and biochemical assays.

General Workflow for In Vitro NLRP3 Activation Assay

The following diagram outlines the typical experimental workflow for assessing NLRP3 inflammasome activation and inhibition in vitro.

Caption: Experimental Workflow for NLRP3 Activation Assay.

Protocol: NLRP3 Activation in THP-1 Macrophages

This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells and subsequent activation of the NLRP3 inflammasome.

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA).

-

Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells. After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

Activation (Signal 2):

-

Following the priming step, add an NLRP3 agonist. For example, add Nigericin to a final concentration of 10-20 µM.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Carefully collect the cell culture supernatant for analysis of secreted cytokines (ELISA) and LDH release (pyroptosis assay).

-

Lyse the remaining cells in RIPA buffer for Western blot analysis of intracellular protein expression and processing (e.g., pro-caspase-1, pro-IL-1β).

-

Protocol: Inflammasome Reconstitution in HEK293T Cells

HEK293T cells do not endogenously express inflammasome components, making them an ideal system for studying the specific requirements of NLRP3 activation through transfection.

-

Cell Seeding:

-

Seed HEK293T cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

-

Transfection:

-

Prepare a transfection mix using a suitable reagent (e.g., Lipofectamine 2000).

-

Co-transfect the cells with expression plasmids for the core inflammasome components. A typical ratio is:

-

pro-IL-1β-Flag (200 ng)

-

ASC (20 ng)

-

pro-caspase-1 (100 ng)

-

NLRP3 (200 ng)

-

NEK7 (200 ng) (NEK7 is a protein required for NLRP3 activation)

-

-

Incubate for 24-36 hours to allow for protein expression.

-

-

Activation and Analysis:

-

Replace the medium with fresh DMEM.

-

To stimulate the reconstituted inflammasome, add Nigericin (10 µM) for 1 hour before collection.

-

Collect the supernatant and measure mature IL-1β via ELISA or Western blot to determine inflammasome function.

-

Key Readout Assays

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted IL-1β and IL-18 in the culture supernatant. Commercial kits are widely available.

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Measures the activity of LDH, a cytosolic enzyme released upon cell lysis, in the supernatant. It serves as a quantitative measure of pyroptotic cell death.

-

Western Blotting: Allows for the detection of specific proteins in cell lysates and supernatants. Key targets include:

-

Caspase-1: Detection of the cleaved p20 or p10 subunit in the supernatant indicates activation.

-

IL-1β: Detection of the cleaved p17 fragment confirms processing.

-

GSDMD: Detection of the cleaved N-terminal fragment (GSDMD-N) indicates pyroptosis activation.

-

ASC Oligomerization: A cross-linking protocol followed by Western blotting can be used to visualize ASC monomers and higher-order oligomers ("specks"), which is a hallmark of inflammasome assembly.

-

-

Immunofluorescence Microscopy: Used to visualize the formation of the "ASC speck," a large, single perinuclear aggregate of oligomerized ASC that forms upon inflammasome activation.

Conclusion

NLRP3 agonists, though diverse in origin and structure, converge on a common set of cellular stress pathways to trigger the assembly and activation of the NLRP3 inflammasome. This activation is a cornerstone of the innate immune response, leading to potent inflammation and pyroptotic cell death essential for host defense. However, aberrant or chronic activation of this pathway is a key driver in a multitude of inflammatory diseases. A thorough understanding of the mechanisms by which specific agonists engage this pathway, coupled with robust and quantitative experimental methodologies, is critical for researchers and drug development professionals seeking to modulate NLRP3 activity for therapeutic benefit.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: NLRP3 activation and regulation in innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NLRP3 Agonists for Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common NLRP3 inflammasome agonists, their mechanisms of action, and detailed protocols for their use in research settings. The information is intended to facilitate the study of the NLRP3 inflammasome, a critical component of the innate immune system implicated in a wide range of inflammatory diseases.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response to both microbial pathogens and endogenous danger signals. Its activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. This process can also induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory conditions, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. It is typically triggered by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines like tumor necrosis factor (TNF).

-

Activation (Signal 2): A diverse array of stimuli can provide the second signal, leading to the assembly and activation of the inflammasome complex. These agonists are broadly categorized and are the focus of this guide.

Canonical and Non-Canonical NLRP3 Activation Pathways

The NLRP3 inflammasome can be activated through distinct signaling pathways.

Canonical Activation Pathway

The canonical pathway is the most well-characterized and is initiated by a wide range of stimuli that lead to a common downstream signaling event, potassium (K+) efflux. This decrease in intracellular K+ concentration is a key trigger for NLRP3 activation. Other contributing factors include calcium (Ca2+) mobilization and the production of reactive oxygen species (ROS).

Non-Canonical Activation Pathway

The non-canonical pathway is primarily triggered by intracellular LPS from Gram-negative bacteria. This pathway involves caspases-4 and -5 in humans (caspase-11 in mice), which directly bind to cytosolic LPS. This binding leads to the cleavage of gasdermin D, inducing pyroptosis and also promoting the canonical activation of the NLRP3 inflammasome through K+ efflux.

Common NLRP3 Agonists and Their Mechanisms

A variety of agonists are used to study NLRP3 inflammasome activation in vitro and in vivo.

Nigericin

Nigericin is a microbial toxin from Streptomyces hygroscopicus that acts as a potassium ionophore, directly inducing K+ efflux across the cell membrane. It is a potent and widely used agonist for robustly activating the NLRP3 inflammasome.

Adenosine Triphosphate (ATP)

Extracellular ATP, often released from damaged or dying cells, acts as a danger signal. It binds to the P2X7 receptor on the cell surface, which is an ATP-gated ion channel. Activation of the P2X7 receptor leads to the formation of a pore that allows for K+ efflux, thereby triggering NLRP3 activation.[1]

Monosodium Urate (MSU) Crystals

MSU crystals are the causative agent of gout. When phagocytosed by immune cells, they can lead to lysosomal damage and rupture. This lysosomal destabilization is a key event that triggers NLRP3 inflammasome activation, although the precise downstream mechanisms are still under investigation but are thought to involve K+ efflux.

Silica Crystals

Similar to MSU, crystalline silica, a component of sand and rock, can induce a potent inflammatory response when inhaled. Phagocytosis of silica crystals by macrophages leads to lysosomal damage, cathepsin B release, and subsequent NLRP3 inflammasome activation.[2]

Quantitative Data for NLRP3 Agonists

The following table summarizes typical concentrations and key quantitative data for commonly used NLRP3 agonists.

| Agonist | Cell Type | Priming Agent (Concentration) | Agonist Concentration | Incubation Time | Key Metric (Value) | Reference |

| Nigericin | Human Keratinocytes | N/A | 1.38 ± 0.28 µM | Not Specified | EC50 for IL-1β secretion | [3] |

| THP-1 cells / Primary human monocytes | LPS (1 µg/mL, 4h) | 10 µM | 45 min | N/A | [4][5] | |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS (500 ng/mL, 4-6h) | 20 µM | ~45 min | N/A | ||

| ATP | Primary human monocyte-derived macrophages | LPS (1 µg/mL, 4h) | 5 mM | 30-45 min | N/A | |

| BMDMs | LPS (500 ng/mL, 4-6h) | 0.5 µM - 5 mM | ~45 min | N/A | ||

| MSU Crystals | THP-1 macrophages | N/A | 25–100 µg/mL | 30 min (signaling) - 24h (protein release) | N/A | |

| THP-1 cells / Primary human monocytes | LPS (1 µg/mL, 2h) | 50, 100, or 200 µg/mL | 22h | N/A | ||

| Human Neutrophils | IL-1β (10 ng/mL) | 1 mg/mL | 5h | AggNET formation | ||

| Silica Crystals | Human Bronchial Epithelial Cells / THP-1 macrophages | N/A | 150 x 10⁶ µm²/cm² | 24h | IL-1β, bFGF, HMGB1 release | |

| THP-1 differentiated macrophages | LPS (5 µg/mL, 4h) | Not specified | 24h | IL-1β, HMGB1, bFGF release |

Experimental Protocols

The following are generalized protocols for NLRP3 inflammasome activation in macrophages. Specific cell types and experimental conditions may require optimization.

General Experimental Workflow

Protocol 1: NLRP3 Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from various sources for the use of soluble agonists.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

-

LPS (from E. coli O111:B4)

-

NLRP3 agonist (Nigericin or ATP)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kit for mouse IL-1β

-

Reagents for Western blotting (antibodies against Caspase-1 p20, IL-1β, and a loading control)

Procedure:

-

Cell Culture: Culture BMDMs in complete DMEM medium. For differentiation from bone marrow progenitors, supplement the medium with M-CSF (50 ng/mL) for 5-7 days.

-

Priming: Seed BMDMs in appropriate culture plates. Prime the cells with LPS (e.g., 500 ng/mL) in complete DMEM for 4-6 hours.

-

Wash: Gently wash the cells with warm PBS to remove the LPS-containing medium.

-

Activation: Add the NLRP3 agonist to fresh, serum-free medium.

-

Nigericin: Use a final concentration of 5-20 µM.

-

ATP: Use a final concentration of 2-5 mM.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for analysis of secreted IL-1β by ELISA.

-

Cell Lysate: Lyse the remaining cells in an appropriate lysis buffer for Western blot analysis of pro-IL-1β, NLRP3 expression, and cleaved caspase-1.

-

-

Analysis:

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.

-

Western Blot: Analyze cell lysates and/or concentrated supernatants for the presence of the active p20 subunit of caspase-1 and mature IL-1β.

-

Protocol 2: NLRP3 Activation using Crystalline Agonists (MSU or Silica)

This protocol is a general guideline for using particulate agonists.

Materials:

-

THP-1 cells (differentiated into macrophages with PMA) or primary macrophages

-

Complete RPMI-1640 medium

-

LPS

-

MSU crystals or silica crystals (ensure they are sterile and endotoxin-free)

-

PBS

-

ELISA kit for human IL-1β

-

Reagents for Western blotting

Procedure:

-

Cell Culture and Differentiation (for THP-1): Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours. Allow the cells to rest in fresh medium for at least 24 hours before the experiment.

-

Priming: Prime the differentiated THP-1 cells or primary macrophages with LPS (e.g., 200 ng/mL to 1 µg/mL) for 3-4 hours.

-

Wash: Gently wash the cells with warm PBS.

-

Activation: Add the crystalline agonist suspended in fresh medium.

-

MSU Crystals: Use a final concentration of 50-250 µg/mL.

-

Silica Crystals: Use a final concentration of 100-500 µg/mL.

-

-

Incubation: Incubate the cells for 4-24 hours at 37°C. Longer incubation times are generally required for crystalline agonists compared to soluble ones.

-

Sample Collection and Analysis: Follow steps 6 and 7 from Protocol 1.

Experimental Controls and Data Interpretation

-

Negative Controls:

-

Unstimulated cells (medium only).

-

Cells treated with LPS only.

-

Cells treated with the agonist only (without LPS priming).

-

-

Positive Controls:

-

A known potent activator of the NLRP3 inflammasome (e.g., LPS + Nigericin).

-

-

Specificity Controls:

-

Use of NLRP3-deficient (Nlrp3-/-) cells to confirm the dependence of the observed response on NLRP3.

-

Pharmacological inhibitors of NLRP3 (e.g., MCC950) or caspase-1 (e.g., YVAD).

-

A robust activation of the NLRP3 inflammasome is typically characterized by a significant increase in secreted IL-1β and the appearance of the cleaved p20 subunit of caspase-1 in the supernatant or cell lysate.

Conclusion

The study of the NLRP3 inflammasome is crucial for understanding the pathogenesis of numerous inflammatory diseases and for the development of novel therapeutics. The agonists and protocols described in this guide provide a foundation for researchers to investigate the intricate mechanisms of NLRP3 activation and to screen for potential inhibitors. Careful experimental design, including appropriate controls, is essential for obtaining reliable and interpretable data in this complex field of research.

References

- 1. Extracellular ATP Activates the NLRP3 Inflammasome and Is an Early Danger Signal of Skin Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silica crystals and aluminum salts mediate NALP-3 inflammasome activation via phagosomal destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

An In-depth Technical Guide to NLRP3 Agonist Cellular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and binding sites of NLRP3 agonists. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms underpinning NLRP3 inflammasome activation. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key pathways and workflows to facilitate experimental design and interpretation.

Introduction to NLRP3 and its Agonists

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) is a crucial intracellular sensor of the innate immune system. Upon activation by a wide range of stimuli, NLRP3 nucleates the assembly of a multi-protein complex known as the NLRP3 inflammasome. This complex is pivotal in the inflammatory response, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of inflammatory cell death called pyroptosis.

NLRP3 agonists are a diverse group of molecules and cellular events that trigger the activation of the NLRP3 inflammasome. These agonists do not typically bind directly to NLRP3. Instead, they induce a variety of cellular stress signals that are subsequently sensed by NLRP3, leading to its conformational change and activation.

Cellular Targets and Mechanisms of Action

The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2). Priming, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β. The second signal, provided by NLRP3 agonists, triggers the assembly and activation of the inflammasome complex. The primary cellular events induced by NLRP3 agonists include:

-

Potassium Efflux: A decrease in intracellular potassium concentration is a common trigger for NLRP3 activation by various agonists, including nigericin and ATP.[1][2][3][4][5] Nigericin, a potassium ionophore, directly facilitates the exchange of intracellular K+ for extracellular H+. Extracellular ATP activates the P2X7 receptor, a ligand-gated ion channel, leading to K+ efflux.

-

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production: Many NLRP3 agonists lead to mitochondrial damage, resulting in the production of mitochondrial ROS (mtROS) and the release of oxidized mitochondrial DNA (mtDNA) into the cytosol, which can activate NLRP3.

-

Lysosomal Destabilization: Crystalline agonists like monosodium urate (MSU) crystals are phagocytosed by macrophages, leading to lysosomal swelling and rupture. This releases lysosomal contents, such as cathepsin B, into the cytoplasm, which can trigger NLRP3 activation.

Upon activation, NLRP3 relocates from the cytoplasm to the perinuclear region, where it colocalizes with the endoplasmic reticulum and mitochondria. This spatial rearrangement is crucial for its interaction with downstream signaling partners.

Key Interacting Partner: NEK7

NIMA-related kinase 7 (NEK7) has been identified as an essential downstream effector of potassium efflux, directly binding to the leucine-rich repeat (LRR) domain of NLRP3. This interaction is a critical step for NLRP3 oligomerization and inflammasome assembly.

Quantitative Data on NLRP3 Agonist Activation

The following tables summarize the effective concentrations of commonly used NLRP3 agonists for inflammasome activation in various cellular models.

| Agonist | Cell Type | Activation Parameter | Effective Concentration | Citation(s) |

| Nigericin | Human Keratinocytes | IL-1β Secretion (EC50) | 1.38 ± 0.28 µM | |

| Nigericin | J774A.1 Macrophages | Potassium Efflux | 20 µM | |

| Nigericin | THP-1 Monocytes | IL-18 Release | 10 µM | |

| Nigericin | THP-1 Macrophages | Inflammasome Activation | 10 µM | |

| ATP | Human MDMs | IL-1β Secretion | 3 mM | |

| ATP | Mouse BMDMs | IL-1β Release | 3 mM | |

| ATP | THP-1 Macrophages | Inflammasome Activation | 5 mM | |

| Monosodium Urate (MSU) | Human Mononuclear Cells | IL-1β Release | 100 µg/mL | |

| Monosodium Urate (MSU) | Human T-cells | IL-1β Secretion | 10 mg/dL | |

| Monosodium Urate (MSU) | Human PMNs | NET formation | 100 - 250 µg/mL |

Note: MDMs = Monocyte-Derived Macrophages; BMDMs = Bone Marrow-Derived Macrophages; PMNs = Polymorphonuclear leukocytes.

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

The canonical pathway involves two signals, leading to caspase-1 activation and cytokine release.

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Assessing NLRP3 Inflammasome Activation

This workflow outlines the key experiments to characterize NLRP3 agonist activity.

Caption: Experimental workflow for studying NLRP3 inflammasome activation.

Detailed Experimental Protocols

ASC Oligomerization Assay by Western Blotting

This protocol is used to detect the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

-

LPS (1 µg/mL)

-

NLRP3 agonist (e.g., Nigericin, 10 µM)

-

Cold PBS

-

Lysis Buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, 1 mM DTT, protease inhibitors)

-

DSS (Disuccinimidyl suberate) crosslinker (2 mM in DMSO)

-

2x Laemmli sample buffer

-

Anti-ASC antibody

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Priming: Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in 6-well plates. Prime cells with 1 µg/mL LPS for 3-4 hours.

-

Agonist Stimulation: Treat primed cells with the NLRP3 agonist (e.g., 10 µM nigericin) for the desired time (e.g., 45 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse with 500 µL of ice-cold Lysis Buffer per well.

-

Fractionation: Centrifuge the lysates at 6000 x g for 15 minutes at 4°C. The pellet contains the ASC specks.

-

Cross-linking: Resuspend the pellet in 50 µL of PBS and add 2 µL of 2 mM DSS. Incubate for 30 minutes at room temperature.

-

Sample Preparation: Stop the cross-linking reaction by adding 2x Laemmli sample buffer. Boil the samples for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE on a 12% gel. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against ASC overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

-

Visualization: Detect the protein bands using a chemiluminescence substrate. ASC monomers will appear at ~22 kDa, dimers at ~44 kDa, and higher-order oligomers as a smear at higher molecular weights.

Caspase-1 Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of caspase-1 in cell lysates.

Materials:

-

Cell lysis buffer (provided in commercial kits, or 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Assay buffer (provided in commercial kits, or 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with LPS and NLRP3 agonist as described in the ASC oligomerization protocol.

-

Lysate Preparation: Lyse the cells using the cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the caspase-1 substrate (Ac-YVAD-AFC) to a final concentration of 50 µM. Bring the final volume to 100 µL with assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.

-

Data Analysis: Calculate the fold increase in caspase-1 activity relative to untreated control cells.

NLRP3 Co-Immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with NLRP3 upon agonist stimulation.

Materials:

-

LPS (1 µg/mL)

-

NLRP3 agonist (e.g., Nigericin, 10 µM)

-

Cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Anti-NLRP3 antibody for IP

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or 2x Laemmli buffer)

-

Antibodies for Western blotting (e.g., anti-NEK7, anti-ASC)

Procedure:

-

Cell Culture and Treatment: Prime and stimulate macrophages as previously described.

-

Cell Lysis: Lyse cells with Co-IP Lysis Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-NLRP3 antibody overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with Wash Buffer.

-

Elution: Elute the bound proteins from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners like NEK7 and ASC.

Measurement of Mitochondrial ROS

This protocol uses a fluorescent probe to measure mitochondrial superoxide production.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator

-

HBSS (Hank's Balanced Salt Solution)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes or in suspension for flow cytometry. Treat with NLRP3 agonist.

-

Staining: Incubate the cells with 5 µM MitoSOX™ Red in HBSS for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm HBSS.

-

Imaging/Analysis: Immediately analyze the cells by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry.

Assessment of Lysosomal Damage

This protocol uses Acridine Orange staining to visualize lysosomal integrity.

Materials:

-

Acridine Orange (1 µg/mL)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes and treat with an NLRP3 agonist like MSU crystals.

-

Staining: Incubate the cells with 1 µg/mL Acridine Orange in culture medium for 15 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells, acridine orange accumulates in intact lysosomes and fluoresces bright red. Upon lysosomal rupture, the dye leaks into the cytoplasm and nucleus, where it fluoresces green.

Conclusion

The activation of the NLRP3 inflammasome by a diverse array of agonists is a complex process orchestrated by a series of well-defined cellular events rather than direct ligand-receptor binding. Understanding the cellular targets of these agonists, the key molecular interactions, and the downstream signaling cascades is paramount for the development of targeted therapeutics for a wide range of inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate NLRP3 biology and to screen for novel modulators of this critical inflammatory pathway.

References

An In-depth Technical Guide to NLRP3 Agonist-Induced IL-1β and IL-18 Processing

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a cornerstone of the innate immune system. It functions as an intracellular sensor that detects a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Upon activation, this multi-protein complex orchestrates a potent inflammatory response, primarily through the activation of caspase-1. Active caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active forms, IL-1β and IL-18[1][3].

Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a host of inflammatory and autoimmune disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's[1]. Consequently, the NLRP3 pathway has emerged as a major therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides an in-depth overview of the mechanisms by which a prototypical NLRP3 agonist induces the processing of IL-1β and IL-18, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Canonical NLRP3 Inflammasome Activation Pathway

The canonical activation of the NLRP3 inflammasome is a tightly regulated, two-step process, often referred to as the "two-signal model". This ensures that the potent inflammatory response is initiated only in the presence of genuine threat.

Signal 1: Priming The initial priming signal is typically provided by microbial components (PAMPs) like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor (TNF-α). These stimuli engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the nuclear factor-κB (NF-κB) transcription factor. This first signal transcriptionally upregulates key components of the inflammasome, including NLRP3 itself and the substrate pro-IL-1β, ensuring they are available for the subsequent activation step. Pro-IL-18, in contrast, is often constitutively expressed in many cell types.

Signal 2: Activation The second signal is delivered by a diverse range of PAMPs or DAMPs, which are collectively referred to as NLRP3 agonists. These include:

-

Extracellular ATP

-

Pore-forming toxins (e.g., nigericin)

-

Crystalline substances (e.g., monosodium urate (MSU), silica)

-

Mitochondrial dysfunction and reactive oxygen species (ROS)

These varied stimuli do not bind directly to NLRP3. Instead, they trigger a common downstream cellular event, with potassium (K+) efflux being a critical and unifying trigger for NLRP3 activation. This ionic flux leads to a conformational change in NLRP3, promoting its oligomerization. The oligomerized NLRP3 then recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC), which in turn recruits pro-caspase-1, leading to the assembly of the complete inflammasome complex. Proximity-induced autocatalysis within this complex leads to the cleavage of pro-caspase-1 into its active p20 and p10 subunits, forming the active caspase-1 enzyme.

Finally, active caspase-1 cleaves pro-IL-1β and pro-IL-18 at specific aspartate residues, generating the mature 17 kDa IL-1β and 18 kDa IL-18 cytokines, which are then secreted from the cell. Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, which facilitates cytokine release and can induce an inflammatory form of cell death known as pyroptosis.

Quantitative Analysis of Cytokine Processing

Different NLRP3 agonists can induce varied ratios of IL-1β and IL-18 secretion, suggesting that downstream signaling can be fine-tuned. This differential regulation highlights the complexity of the inflammasome response. The following table summarizes quantitative data on cytokine release from LPS-primed human THP-1 monocytes stimulated with various well-characterized NLRP3 agonists.

| Agonist | Concentration | IL-1β Release (pg/mL) | IL-18 Release (pg/mL) | Cell Line | Reference |

| ATP | 5 mM | ~1250 | ~125 | THP-1 | |

| Chitosan | 200 µg/mL | ~1250 | ~25 | THP-1 | |

| Silica (SiO₂) | 250 µg/mL | ~1250 | ~650 | THP-1 | |

| Nigericin | 10 µM | ~1200 | Not Reported | iBMDMs | |

| MSU Crystals | 150 µg/mL | ~3000 | Not Reported | BMDMs | |

| Data are approximated from published charts for illustrative purposes. |

As shown, while ATP, chitosan, and silica can be dosed to induce similar levels of IL-1β, they yield significantly different amounts of mature IL-18. This suggests that distinct licensing mechanisms may exist for the processing of these two cytokines, a crucial consideration for therapeutic targeting.

Experimental Protocols for Assessing Cytokine Processing

Herein is a generalized protocol for an in vitro assay to measure NLRP3 agonist-induced IL-1β and IL-18 secretion from immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells.

Materials

-

Cells: iBMDMs or PMA-differentiated THP-1 macrophages.

-

Media: DMEM or RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

-

Reagents: Lipopolysaccharide (LPS), NLRP3 agonist (e.g., Nigericin, ATP), Phorbol 12-myristate 13-acetate (PMA, for THP-1).

-

Assay Kits: ELISA kits for mouse/human IL-1β and IL-18, LDH Cytotoxicity Assay Kit.

-

Equipment: 96-well cell culture plates, multichannel pipette, plate reader (for ELISA and LDH).

Experimental Workflow

Detailed Methodology

-

Cell Seeding: Seed iBMDMs or THP-1 monocytes into a 96-well plate at a density of 2 x 10⁵ cells/well in 200 µL of complete medium. For THP-1 cells, add PMA (50-100 ng/mL) and incubate for 24-48 hours to induce differentiation into adherent macrophages; replace with fresh, PMA-free medium before priming.

-

Priming (Signal 1): Aspirate the medium and add fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 2-4 hours at 37°C. This step is crucial for the upregulation of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): After priming, stimulate the cells by adding the NLRP3 agonist of choice. For example, add nigericin to a final concentration of 5-20 µM or ATP to 1-5 mM. Incubate for the optimized duration, typically 1-2 hours for nigericin. Include appropriate controls: untreated cells, LPS-only cells, and agonist-only cells.

-

Sample Collection: Centrifuge the plate at 300-500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer and store it at -80°C for later analysis. The remaining cells can be lysed for Western blot analysis.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with capture antibody for IL-1β or IL-18 overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1 hour.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash, then add the biotin-conjugated detection antibody and incubate for 1 hour.

-

Wash, then add Avidin-HRP conjugate and incubate for 15-30 minutes.

-

Wash, add TMB substrate, and stop the reaction with stop solution.

-

Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve. Commercially available kits, such as Lumit® immunoassays, offer a simplified, no-wash alternative.

-

-

Cytotoxicity Measurement (LDH Assay): Use a commercial LDH assay kit to measure lactate dehydrogenase release in the supernatant, which is an indicator of pyroptosis-induced membrane rupture. Follow the manufacturer's instructions.

Relevance in Drug Discovery and Development

The central role of the NLRP3 inflammasome in driving inflammation has made it a highly attractive target for therapeutic intervention. Small molecule inhibitors that directly or indirectly target the NLRP3 pathway can prevent the maturation and release of both IL-1β and IL-18, offering a powerful anti-inflammatory strategy. Numerous NLRP3 inhibitors are currently in various stages of clinical development for a range of diseases.

| Compound Name | Developer | Highest Development Phase | Selected Indications | Reference |

| DFV890 (IFM-2427) | Novartis | Phase 2 | CAPS, Osteoarthritis | |

| OLT1177 | Olatec Therapeutics | Phase 2 | Schnitzler's Syndrome, Arthritis | |

| VTX2735 | Ventyx Biosciences | Phase 2 (Planned) | CAPS | |

| NT-0796 / NT-0249 | NodThera | Phase 1 | Healthy Volunteers | |

| HT-6184 | Halia Therapeutics | Phase 1 | Healthy Volunteers | |

| CAPS: Cryopyrin-Associated Periodic Syndromes |

The development of these inhibitors underscores the therapeutic potential of modulating NLRP3 activity. The experimental protocols outlined in this guide are fundamental for screening and characterizing the efficacy of such candidate drugs in preclinical settings.

Conclusion

The activation of the NLRP3 inflammasome by specific agonists is a critical event that initiates a powerful inflammatory cascade through the processing and release of IL-1β and IL-18. A comprehensive understanding of the two-signal activation mechanism, the downstream signaling events, and the quantitative outputs is essential for researchers in immunology and drug development. The ability to reliably measure agonist-induced cytokine release using robust in vitro models provides the foundation for identifying and validating novel therapeutics aimed at mitigating the numerous diseases driven by aberrant NLRP3 inflammasome activity.

References

The Role of NLRP3 Agonist 1 in Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system employs a sophisticated network of pattern recognition receptors (PRRs) to detect and respond to a wide array of microbial and endogenous danger signals. Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical signaling platform. Its activation triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines and a lytic, pro-inflammatory form of programmed cell death known as pyroptosis. The dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

This technical guide provides an in-depth exploration of the role of NLRP3 agonists, with a specific focus on the synthetic molecule designated as NLRP3 agonist 1 (also known as Compound 23) , in the induction of pyroptosis. We will delve into the molecular mechanisms of NLRP3 activation, detail the signaling pathways leading to pyroptotic cell death, present available quantitative data, and provide comprehensive experimental protocols for studying these processes in a laboratory setting.

The NLRP3 Inflammasome and Pyroptosis Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated, two-step process: priming and activation (Signal 1 and Signal 2).

-

Signal 1 (Priming): This initial step is typically initiated by microbial components, such as lipopolysaccharide (LPS), or endogenous cytokines. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β), primarily through the activation of the NF-κB signaling pathway.

-

Signal 2 (Activation): A diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and environmental irritants, can provide the second signal. These stimuli trigger a variety of upstream cellular events, such as potassium (K+) efflux, calcium (Ca2+) influx, production of mitochondrial reactive oxygen species (mtROS), and lysosomal disruption. These events are thought to induce a conformational change in the NLRP3 protein, leading to its oligomerization.

Once activated, NLRP3 recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then orchestrates the key downstream events:

-

Cytokine Maturation: Caspase-1 cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.

-

Pyroptosis Execution: Caspase-1 cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD (GSDMD-N) oligomerizes and inserts into the plasma membrane, forming pores. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of mature cytokines and other intracellular contents, a process defined as pyroptosis.

This compound acts as a potent activator of the NLRP3 inflammasome, providing the critical "Signal 2" for its assembly and downstream signaling, ultimately leading to pyroptosis.

Figure 1: The NLRP3 inflammasome activation and pyroptosis signaling pathway.

Quantitative Data for this compound

Currently, detailed quantitative data for "this compound" (Compound 23) regarding its specific dose-response in pyroptosis induction is limited in publicly available literature. However, existing information provides valuable insights into its properties and activity.

| Property | Value | Source |

| Common Name | This compound, Compound 23 | MedChemExpress |

| Activity | Orally active NLRP3 agonist | MedChemExpress |

| Mechanism | Induces caspase-1 activation following LPS pretreatment in THP-1 cells | MedChemExpress |

| Permeability (Caco-2) | Papp (A to B) = 9.0 x 10-6 cm/s | MedChemExpress |

| Efflux Ratio (Caco-2) | 6.9 | MedChemExpress |

| Plasma Clearance (mice) | 120 mL/min/kg | MedChemExpress |

| Volume of Distribution (mice) | 4.7 L/kg | MedChemExpress |

| Plasma Half-life (mice) | 0.8 h | MedChemExpress |

| Oral Bioavailability (mice) | 25% | MedChemExpress |

Note: The Caco-2 permeability assay is an in vitro model for predicting human drug absorption.

For comparative purposes, another potent NLRP3 agonist, BMS-986299 , has a reported EC50 of 1.28 µM for NLRP3 activation. This value can serve as a preliminary reference for designing dose-response experiments with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in inducing pyroptosis. These protocols are based on established methods and should be optimized for specific cell types and experimental conditions.

Cell Culture and Priming

Objective: To prepare cells for NLRP3 inflammasome activation by inducing the expression of NLRP3 and pro-IL-1β.

Materials:

-

Murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

Protocol for BMDMs:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Differentiate bone marrow cells into macrophages by culturing for 6-7 days in complete medium supplemented with M-CSF.

-

Seed the differentiated BMDMs into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

-

Prime the BMDMs by treating them with 1 µg/mL LPS in serum-free medium for 3-4 hours.

Protocol for THP-1 cells:

-

Culture THP-1 monocytes in complete RPMI-1640 medium.

-

Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

-

Replace the PMA-containing medium with fresh complete medium and allow the cells to rest for 24 hours.

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS in serum-free medium for 3-4 hours.

Figure 2: Workflow for the preparation and priming of BMDMs and THP-1 cells.

NLRP3 Inflammasome Activation with this compound

Objective: To induce NLRP3 inflammasome activation and pyroptosis using this compound.

Materials:

-

Primed cells from Protocol 1

-

This compound (Compound 23)

-

Serum-free cell culture medium

-

Known NLRP3 activators for positive controls (e.g., Nigericin, ATP)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose.

-

After the priming step, remove the LPS-containing medium from the cells.

-

Add the medium containing the different concentrations of this compound or control activators (e.g., 10-20 µM Nigericin or 5 mM ATP) to the cells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the agonist).

-

Incubate the cells for the desired time period (e.g., 1-6 hours). The optimal incubation time should be determined experimentally.

Measurement of Pyroptosis

Several assays can be used to quantify the extent of pyroptosis. It is recommended to use a combination of these assays for a comprehensive analysis.

Objective: To quantify cell lysis by measuring the release of the cytosolic enzyme LDH into the culture supernatant.

Materials:

-

Culture supernatants from Protocol 2

-

Commercially available LDH cytotoxicity assay kit

Protocol:

-

After the incubation with this compound, centrifuge the culture plates at 300-500 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatants without disturbing the cell layer.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatants.

-

Include controls for spontaneous LDH release (from untreated, primed cells) and maximum LDH release (from cells treated with a lysis buffer provided in the kit).

-

Calculate the percentage of cytotoxicity (LDH release) using the following formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Objective: To quantify the release of mature IL-1β into the culture supernatant as a marker of inflammasome activation.

Materials:

-

Culture supernatants from Protocol 2

-

Commercially available IL-1β ELISA kit (specific for the species of cells used)

Protocol:

-

Use the culture supernatants collected for the LDH assay.

-

Follow the manufacturer's protocol for the IL-1β ELISA kit to measure the concentration of IL-1β in the supernatants.

-

Generate a standard curve using the provided IL-1β standards to determine the concentration of IL-1β in the experimental samples.

Objective: To detect the activation of caspase-1, a key event in inflammasome signaling.

Method 1: Western Blot for Cleaved Caspase-1

Materials:

-

Cell lysates and supernatants from Protocol 2

-

RIPA lysis buffer with protease inhibitors

-

Antibodies against caspase-1 (recognizing both pro-caspase-1 and the cleaved p20 subunit)

-

SDS-PAGE and Western blotting equipment

Protocol:

-

After collecting the supernatants, lyse the remaining cells in RIPA buffer.

-

Combine the cell lysates with the corresponding supernatants to analyze total caspase-1 activation, or analyze them separately.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using an antibody that detects both pro-caspase-1 (~45 kDa) and the cleaved, active p20 subunit (~20 kDa).

Method 2: Fluorometric or Luminometric Caspase-1 Activity Assay

Materials:

-

Cell lysates or supernatants from Protocol 2

-

Commercially available caspase-1 activity assay kit

Protocol:

-